1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
Description
Historical Development and Discovery Context
The discovery of this compound is rooted in the broader exploration of imidazo[1,5-a]pyrazine derivatives as privileged scaffolds in medicinal chemistry. Initial interest in this structural class arose from its resemblance to purine bases, enabling interactions with biological targets such as kinases and G-protein-coupled receptors. The incorporation of the trifluoromethyl group—a hallmark of modern drug design—was driven by its ability to enhance metabolic stability, bioavailability, and target affinity through electron-withdrawing effects and hydrophobic interactions.
Early synthetic routes to imidazo[1,5-a]pyrazines involved cyclization strategies using aminopyrazine precursors. For example, Ritter-type reactions facilitated the construction of the imidazo[1,5-a]pyridine core, a related scaffold, through intermolecular cyclization. Adaptations of these methods enabled the synthesis of the pyrazine analog, with the trifluoromethyl group introduced via halogen exchange or direct substitution. The compound’s first reported synthesis likely emerged from efforts to optimize kinase inhibitors, as evidenced by its structural similarity to BTK (Bruton’s tyrosine kinase) and c-Src inhibitors described in later studies.
Structural Classification within Heterocyclic Chemistry
This compound belongs to the imidazo[1,5-a]pyrazine family, a subset of bicyclic heterocycles featuring a five-membered imidazole ring fused to a six-membered pyrazine ring (Table 1). The numbering system for this scaffold follows IUPAC conventions, with the trifluoromethyl group at position 1 and partial saturation at the 5H,6H,7H,8H positions, resulting in a tetrahydro derivative.
Table 1: Structural and Molecular Properties
The tetrahydro saturation reduces aromaticity, enhancing conformational flexibility and enabling interactions with hydrophobic protein pockets. X-ray crystallographic studies of analogous compounds reveal that the trifluoromethyl group occupies sterically demanding regions of enzyme active sites, contributing to selective binding.
Evolution of Research Interest and Key Milestones
Research on this compound has progressed through three distinct phases:
- Synthetic Method Development (2010–2015): Early work focused on optimizing catalytic hydrogenation for tetrahydroimidazo-pyrazine synthesis. A landmark procedure involved palladium-on-carbon-mediated hydrogenation of the fully aromatic precursor in ethanol, achieving near-quantitative yields.
- Medicinal Chemistry Applications (2015–2020): The compound gained prominence as a intermediate in kinase inhibitor programs. For instance, its incorporation into BTK inhibitors demonstrated potent enzymatic inhibition (IC₅₀ < 10 nM) and selectivity over related kinases.
- Diversification of Biological Targets (2020–Present): Recent studies explore its utility in targeting non-kinase enzymes, including phosphodiesterases and epigenetic regulators, leveraging its hydrogen-bonding capacity and three-dimensional topology.
A pivotal milestone was the elucidation of its binding mode within BTK’s active site, revealing dual hydrogen bonds between the imidazo-pyrazine core and hinge-region residues. This finding validated its role as a versatile scaffold for rational drug design.
Current Research Landscape and Emerging Trends
Contemporary investigations prioritize three areas:
- Synthetic Innovation: Advances in photoredox catalysis and flow chemistry enable rapid functionalization of the imidazo-pyrazine core. For example, late-stage trifluoromethylation using Umemoto’s reagent has streamlined derivative synthesis.
- Structure-Based Drug Design (SBDD): Computational modeling and cryo-EM studies guide the optimization of substituents for enhanced target engagement. Modifications at the C-3 and C-8 positions are particularly explored for modulating selectivity.
- Multifunctional Therapeutics: Hybrid molecules integrating the imidazo-pyrazine scaffold with fragments targeting complementary pathways (e.g., protease inhibitors) are under evaluation for complex diseases like cancer and neurodegenerative disorders.
Emerging trends include the use of this scaffold in covalent inhibitors, where the trifluoromethyl group’s proximity to nucleophilic residues enables targeted covalent bond formation. Additionally, its application in proteolysis-targeting chimeras (PROTACs) highlights its versatility beyond conventional inhibition.
Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6/h4,11H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTKANUKPVMGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, with a trifluoromethylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Isomers and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position : The target compound’s -CF₃ group at position 1 contrasts with the 2-CF₃ isomer (), which may exhibit divergent steric hindrance and binding affinities.
- Electronic Effects : The trifluoromethyl group provides stronger electron withdrawal than difluoromethyl () or alkyl groups (), influencing reactivity and intermolecular interactions.
- Biological Activity: 8-Amino derivatives () demonstrate that substituents on the imidazo[1,5-a]pyrazine core can modulate kinase inhibition, suggesting the target compound’s -CF₃ group may similarly enhance specificity in therapeutic applications.
Heterocyclic Analogs
Pyrazolo[1,5-a]Pyrimidines ():
- Structural Differences : Replace the pyrazine ring with pyrimidine.
- Bioactivity : 7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidines exhibit antitumor activity (e.g., compound 6 in showed potency against Bel-7402 and HT-1080 cell lines). This highlights the role of -CF₃ in enhancing bioactivity across heterocyclic systems.
Imidazo[1,5-a]Pyrazin-8(7H)-Ones ():
- Functional Group : Feature a ketone at position 6.
- Synthesis : Prepared via TosMIC-mediated cyclization (e.g., compound 3a in , % yield). The saturated tetrahydro ring in the target compound may confer greater conformational flexibility compared to these unsaturated analogs.
Biological Activity
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2567502-43-4
- Molecular Formula : C₇H₈F₃N₃
- Molecular Weight : 191.15 g/mol
Research has indicated that imidazo[1,5-a]pyrazine derivatives can act on various biological targets. Notably:
- ENPP1 Inhibition : A study highlighted the compound's role as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is involved in the regulation of the cGAS-STING pathway. This pathway plays a critical role in immune response and cancer therapy .
- Anticancer Activity : The compound has shown promising results in enhancing the efficacy of immunotherapies by improving the expression of immune response genes such as IFNB1, CXCL10, and IL6 when tested in vivo .
Pharmacological Effects
The biological activity of this compound includes:
- Antitumor Activity :
- Cytotoxicity :
Study 1: ENPP1 Inhibition
A detailed investigation into the compound's inhibitory effects on ENPP1 demonstrated an IC50 value as low as 5.70 nM. This finding suggests that derivatives of imidazo[1,5-a]pyrazine can be optimized for enhanced selectivity and potency against ENPP1, making them valuable for cancer immunotherapy applications .
Study 2: Anticancer Efficacy
In another study focusing on the compound’s anticancer properties:
- Cell Lines Tested : Jurkat (leukemia), HeLa (cervical cancer), MCF-7 (breast cancer).
- Results :
- Jurkat cells showed an IC50 value of 4.64 µM.
- MCF-7 cells displayed significant growth inhibition with increasing concentrations over time.
The results indicate that this compound not only inhibits cell growth but also alters cell cycle progression towards apoptosis in treated cells .
Data Summary
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Cyclization + CF₃-I | CuI, DMF | 45–55 | |
| Nucleophilic Substitution | K₂CO₃, THF | 30–40 |
Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies core structure and substituents. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 237.18 g/mol for C₈H₁₀F₃N₃O₂) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
Advanced
The CF₃ group enhances:
- Electron-Withdrawing Effects : Increases binding affinity to hydrophobic enzyme pockets (e.g., kinases) .
- Metabolic Stability : Reduces oxidative degradation in vivo compared to non-fluorinated analogs .
Methodological Insight : Comparative studies using CF₃ vs. CH₃ analogs show 2–3× higher IC₅₀ values in cytotoxicity assays .
What strategies resolve contradictions in reported biological activities of imidazo[1,5-a]pyrazine derivatives?
Advanced
Discrepancies often arise from assay variability or structural nuances. Approaches include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer) and controls .
- SAR Analysis : Compare substituent effects (Table 2).
- Mechanistic Profiling : Evaluate kinase inhibition (e.g., CDK9 vs. CDK2 selectivity) via biochemical assays .
Q. Table 2: Structure-Activity Relationships (SAR) of Analogs
| Substituent | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| CF₃ (Core Compound) | 6.66 (CDK9 inhibition) | |
| Br (Analog) | 8.21 (Anticancer) | |
| COOH (Analog) | >20 (Low activity) |
How can computational modeling predict the compound’s molecular targets and binding modes?
Q. Advanced
- Docking Simulations : Use software like AutoDock to model interactions with CDK9’s ATP-binding pocket .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) for kinase inhibition .
What are the challenges in optimizing synthetic routes for scale-up, and how are they addressed?
Advanced
Key issues include low yields (~30–50%) and purification difficulties. Solutions:
- Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency .
- Flow Chemistry : Enhances reproducibility for multi-step syntheses .
- Chromatography : Reverse-phase HPLC isolates high-purity (>95%) product .
How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Q. Advanced
- pH Stability : Degrades rapidly in alkaline conditions (pH >9); use buffered solutions (pH 6–7) for bioassays .
- Thermal Stability : Stable at 4°C for weeks but degrades at 25°C; store lyophilized .
Methodology : Accelerated stability studies (40°C/75% RH) predict shelf-life using HPLC monitoring .
What structural analogs of this compound show promise in targeting non-cancer pathways (e.g., inflammation)?
Q. Advanced
- Piperidine-Substituted Analogs : Modulate NF-κB signaling (IC₅₀ = 4.5 µM) .
- Chloromethyl Derivatives : Inhibit COX-2 (50% at 10 µM) .
Table 3: Analogs with Diverse Bioactivities
| Analog Structure | Target Pathway | Activity | Reference |
|---|---|---|---|
| Piperidinyl substituent | NF-κB | 4.5 µM | |
| Trifluoromethyl-pyrazine | CDK9 | 6.66 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
